N-(1-benzylpiperidin-4-yl)-N,2-dimethyloxolane-3-carboxamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-N,2-dimethyloxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-15-18(10-13-23-15)19(22)20(2)17-8-11-21(12-9-17)14-16-6-4-3-5-7-16/h3-7,15,17-18H,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRDCQGNISDPMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)C(=O)N(C)C2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-benzylpiperidin-4-yl)-N,2-dimethyloxolane-3-carboxamide involves several steps. One common method starts with the reaction of 1-benzylpiperidin-4-one with an appropriate oxolane derivative under controlled conditions. The reaction typically requires a solvent such as ethanol or tetrahydrofuran (THF) and may involve the use of reducing agents like sodium borohydride (NaBH4) to facilitate the formation of the desired product .
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
N-(1-benzylpiperidin-4-yl)-N,2-dimethyloxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products formed depend on the specific conditions and reagents used.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. These reactions typically result in the formation of reduced derivatives of the original compound.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups on the molecule. .
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-N,2-dimethyloxolane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and pain management.
Industry: The compound may have applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-N,2-dimethyloxolane-3-carboxamide involves its interaction with specific molecular targets in the body. It is believed to act as a monoamine releasing agent, selectively releasing neurotransmitters such as dopamine and norepinephrine. This action is mediated through its binding to and modulation of monoamine transporters and receptors .
Comparison with Similar Compounds
N-(1-benzylpiperidin-4-yl)-N,2-dimethyloxolane-3-carboxamide can be compared to other similar compounds, such as:
N-(1-benzylpiperidin-4-yl)acetohydrazide: This compound has a similar piperidine structure but differs in its functional groups and overall chemical properties
4-Benzylpiperidine: This compound is a monoamine releasing agent with a different substitution pattern on the piperidine ring, leading to variations in its pharmacological effects.
Benzylfentanyl: A fentanyl analog with a similar benzylpiperidine core structure, but with distinct pharmacological properties and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
